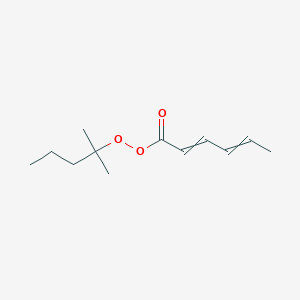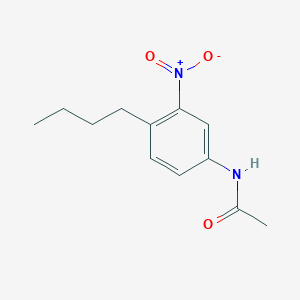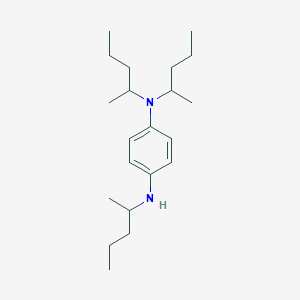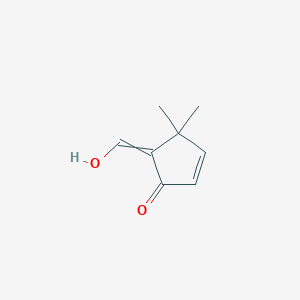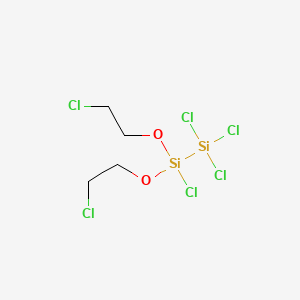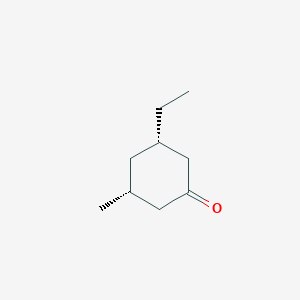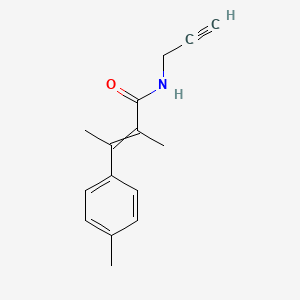![molecular formula C21H16OS B14594695 9-[4-(Methanesulfinyl)phenyl]phenanthrene CAS No. 60253-27-2](/img/structure/B14594695.png)
9-[4-(Methanesulfinyl)phenyl]phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[4-(Methanesulfinyl)phenyl]phenanthrene is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a phenanthrene backbone with a methanesulfinyl group attached to the phenyl ring at the 9-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methanesulfinyl)phenyl]phenanthrene typically involves the reaction of phenanthrene with a suitable sulfinylating agent. One common method is the electrophilic aromatic substitution reaction, where phenanthrene is treated with methanesulfinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfinylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
9-[4-(Methanesulfinyl)phenyl]phenanthrene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, dry ether as solvent, reflux conditions.
Substitution: Bromine or nitric acid, sulfuric acid as catalyst, controlled temperature conditions.
Major Products Formed
Oxidation: Formation of 9-[4-(Methanesulfonyl)phenyl]phenanthrene.
Reduction: Formation of 9-[4-(Methylthio)phenyl]phenanthrene.
Substitution: Formation of 9-bromo- or 9-nitrophenanthrene derivatives.
科学的研究の応用
9-[4-(Methanesulfinyl)phenyl]phenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying PAH reactivity.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, plastics, and other materials due to its stable aromatic structure.
作用機序
The mechanism of action of 9-[4-(Methanesulfinyl)phenyl]phenanthrene involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenanthrene backbone allows for π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
類似化合物との比較
Similar Compounds
Phenanthrene: A parent compound with a similar aromatic structure but lacking the methanesulfinyl group.
9-Phenylphenanthrene: Similar structure with a phenyl group at the 9-position but without the sulfinyl modification.
9-[4-(Methylthio)phenyl]phenanthrene: A reduced form of 9-[4-(Methanesulfinyl)phenyl]phenanthrene with a methylthio group.
Uniqueness
This compound is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This modification enhances the compound’s solubility and ability to participate in redox reactions, making it a valuable compound for various applications.
特性
CAS番号 |
60253-27-2 |
|---|---|
分子式 |
C21H16OS |
分子量 |
316.4 g/mol |
IUPAC名 |
9-(4-methylsulfinylphenyl)phenanthrene |
InChI |
InChI=1S/C21H16OS/c1-23(22)17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
InChIキー |
AVSCEFQZCTYWDM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


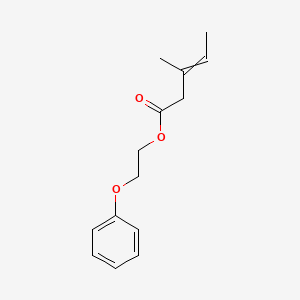
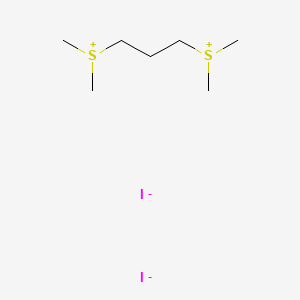
![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
